6-Chloronaphthalen-2-amine
Overview
Description
6-Chloronaphthalen-2-amine is an organic compound with the molecular formula C10H8ClN. It is a derivative of naphthalene, where an amine group is attached to the second position and a chlorine atom is attached to the sixth position of the naphthalene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloronaphthalen-2-amine can be synthesized through several methods. One common method involves the chlorination of 2-naphthylamine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the sixth position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Various amine derivatives
Substitution: Products depend on the nucleophile used, such as methoxy-naphthalenes or cyano-naphthalenes.
Scientific Research Applications
6-Chloronaphthalen-2-amine is utilized in numerous scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloronaphthalen-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes and alter their activity, which is crucial in biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
6-Bromonaphthalen-2-amine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
6-Methylnaphthalen-2-amine: Contains a methyl group instead of chlorine, affecting its chemical properties and uses.
Uniqueness
6-Chloronaphthalen-2-amine is unique due to the presence of both an amine group and a chlorine atom on the naphthalene ring. This combination imparts distinct reactivity patterns, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
6-chloronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYFZBWHIXNTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946077 | |
Record name | 6-Chloronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23417-61-0 | |
Record name | NSC152018 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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